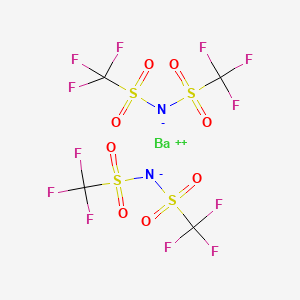
Monosialylated, galactosylated, biantennary glycan (A1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Monosialylated, galactosylated, biantennary glycan (A1) is a complex structure with a molecular formula of C73H121N5O54 . It plays a critical role in many biological processes .
Synthesis Analysis
The synthesis of such structures involves a systematic process. A bisected N-glycan hexasaccharide is chemically assembled with two orthogonal protecting groups attached at the C2 of the branching mannose residues. This is followed by sequential installation of GlcNAc and LacNAc building blocks to afford two asymmetric bisecting “cores”. Subsequent enzymatic modular extension of the “cores” yields a comprehensive library of biantennary N-glycans .Molecular Structure Analysis
The molecular structure of Monosialylated, galactosylated, biantennary glycan (A1) is complex. It contains a β1-4 linked N-acetylglucosamine (GlcNAc) residue on the central β-mannoside . The structure also includes a bisecting GlcNAc on a biantennary core-fucosylated N-glycan .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Monosialylated, galactosylated, biantennary glycan (A1) include the ligation of an azide-containing sialylglycosyl-asparagine to phage functionalized with 50–1000 copies of dibenzocyclooctyne. The resulting intermediate can be trimmed by glycosidases and extended by glycosyltransferases yielding a phage library with different N-glycans .Physical And Chemical Properties Analysis
The physical and chemical properties of Monosialylated, galactosylated, biantennary glycan (A1) are complex due to its intricate structure. Detailed information about its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in specialized databases .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Monosialylated, galactosylated, biantennary glycan (A1) can be achieved through a chemoenzymatic approach. This involves the use of both chemical and enzymatic reactions to selectively modify the structure of a precursor glycan.", "Starting Materials": [ "Lactose", "N-acetylglucosamine", "Fucose", "Sialic acid", "UDP-galactose", "UDP-N-acetylglucosamine", "Glycosyltransferases", "Sialyltransferases" ], "Reaction": [ "The first step involves the synthesis of a biantennary glycan precursor using lactose and N-acetylglucosamine as starting materials. This can be achieved through the use of glycosyltransferases.", "The next step involves the addition of fucose to the precursor glycan using fucosyltransferases.", "The third step involves the addition of sialic acid to the glycan using sialyltransferases.", "The final step involves the addition of galactose to the glycan using UDP-galactose as a donor substrate and glycosyltransferases.", "The resulting product is Monosialylated, galactosylated, biantennary glycan (A1)." ] } | |
CAS-Nummer |
145211-79-6 |
Molekularformel |
C73H121N5O54 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



